N-Desmethyl Imatinib (CGP74588) is the primary active metabolite of Imatinib Mesylate (Gleevec/Glivec), a tyrosine kinase inhibitor primarily used in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). [] It exhibits similar pharmacological activity to its parent drug, acting as a potent inhibitor of BCR-ABL tyrosine kinase. [, ] N-Desmethyl Imatinib is generated through the metabolic process of N-demethylation primarily mediated by the cytochrome P450 enzyme CYP3A4, with contributions from CYP2C8. [, , , ] This metabolite contributes significantly to the overall efficacy of Imatinib treatment, often reaching plasma concentrations 10-30% of Imatinib levels. [, ]
N-Boc-N-Desmethyl Imatinib is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those related to cancer treatment. It is derived from N-Desmethyl Imatinib, which is a major active metabolite of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The compound's full chemical name reflects its structure, where "N-Boc" refers to the tert-butyloxycarbonyl protecting group attached to the nitrogen atom.
N-Boc-N-Desmethyl Imatinib can be classified under the category of organic compounds, specifically as an amide. It is a derivative of Imatinib, which is classified as a small molecule kinase inhibitor. The compound's molecular formula is , and it has a molecular weight of approximately 579.71 g/mol .
The synthesis of N-Boc-N-Desmethyl Imatinib typically involves several key steps:
The molecular structure of N-Boc-N-Desmethyl Imatinib features a complex arrangement typical for kinase inhibitors:
The structural formula can be represented as follows:
N-Boc-N-Desmethyl Imatinib undergoes several chemical reactions that are essential for its application in pharmaceutical chemistry:
N-Boc-N-Desmethyl Imatinib functions similarly to its parent compound, Imatinib, by inhibiting tyrosine kinase activity.
N-Boc-N-Desmethyl Imatinib exhibits several notable physical and chemical properties:
Relevant data includes:
N-Boc-N-Desmethyl Imatinib has several applications in scientific research:
N-Boc-N-Desmethyl Imatinib is systematically named tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate (CAS: 1076199-23-9). Its molecular formula, C₃₃H₃₇N₇O₃, reflects the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the piperazine nitrogen of N-Desmethyl Imatinib. The molecular weight is 579.705 g/mol, calculated as follows:
Table 1: Elemental Composition of N-Boc-N-Desmethyl Imatinib
Element | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 33 | 12.01 | 396.33 |
Hydrogen (H) | 37 | 1.01 | 37.37 |
Nitrogen (N) | 7 | 14.01 | 98.07 |
Oxygen (O) | 3 | 16.00 | 48.00 |
Total | 579.69 |
The Boc group ((CH₃)₃COC(=O)) replaces the hydrogen atom on the piperazine ring of N-Desmethyl Imatinib (C₂₈H₂₉N₇O), adding significant steric bulk and altering polarity [2] [6].
Structurally, N-Boc-N-Desmethyl Imatinib is a synthetic derivative of the tyrosine kinase inhibitor Imatinib (Mesylate form: C₂₉H₃₁N₇O·CH₄SO₃). Key differences include:
Table 2: Structural Comparison with Imatinib
Feature | Imatinib (Mesylate) | N-Desmethyl Imatinib | N-Boc-N-Desmethyl Imatinib |
---|---|---|---|
Molecular Formula | C₂₉H₃₁N₇O (free base) | C₂₈H₂₉N₇O | C₃₃H₃₇N₇O₃ |
Piperazine Substitution | -N(CH₃) | -NH- | -N-Boc |
Molecular Weight (g/mol) | 493.60 (free base) | 479.59 | 579.69 |
Key Functional Groups | N-methylpiperazine | Secondary amine | Boc-protected tertiary amine |
This structural modification shifts the compound’s logP (partition coefficient) by approximately +1.5 units, increasing lipophilicity [6] [10].
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Table 3: Key Spectroscopic Signatures
Technique | Signal (ppm/cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 1.40 | Boc tert-butyl (9H) |
¹³C NMR | 155.2 | Boc carbonyl |
IR | 1695 | ν(C=O) of Boc group |
MS | 580.6 | [M+H]⁺ (base peak) |
While crystallographic data for N-Boc-N-Desmethyl Imatinib is limited, studies on Imatinib Mesylate reveal that conformational polymorphism significantly impacts solid-state properties. Imatinib exhibits two polymorphic forms (α and β), stabilized by:
For N-Boc-N-Desmethyl Imatinib, the bulky Boc group likely:
No polymorphs of N-Boc-N-Desmethyl Imatinib have been reported, but its structural similarity to Imatinib suggests potential for multiple crystal forms under controlled conditions.
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2